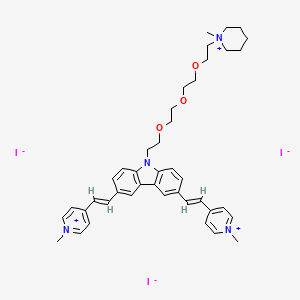

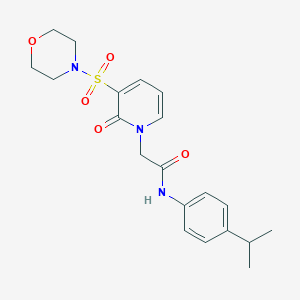

2-morpholinoethyl ((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-morpholinoethyl ((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)carbamate, also known as MPPC, is a chemical compound that has been gaining attention in scientific research due to its potential therapeutic applications. MPPC is a carbamate derivative that has been synthesized using various methods, and its mechanism of action and biochemical effects have been studied in detail. In

Scientific Research Applications

Synthesis and Reactivity

Heterocyclic Synthesis : Studies have demonstrated the synthesis and reactivity of various heterocyclic compounds involving morpholino groups. These compounds are prepared through reactions like cyclocondensation, ring opening, and addition reactions. For instance, the synthesis of 2-morpholino-1,3,4-thiadiazines via cyclocondensation of phenacyl halides with thiosemicarbazides illustrates the reactivity of morpholino-containing compounds under specific conditions (Knak et al., 2015).

Reactions with N-Nucleophiles : The interaction of certain compounds with morpholine and other N-nucleophiles leading to the formation of novel heterocyclic structures indicates the versatile chemical behavior of morpholino derivatives. These reactions can result in the generation of β-aminovinyl ketones and other significant heterocyclic modifications (Sosnovskikh et al., 2003).

Biological Activity and Applications

Antitubercular and Antifungal Activity : Some morpholino derivatives have been synthesized and evaluated for their biological activities, including antitubercular and antifungal effects. These studies highlight the potential therapeutic applications of morpholino-containing compounds in treating infectious diseases (Syed et al., 2013).

Inhibition of Acetylcholinesterase : N,N-Dimethylcarbamates of heteroaromatic salts, including morpholine derivatives, have shown inhibitory effects on acetylcholinesterase, suggesting their potential as protective agents against organophosphorus compounds. This application is crucial for developing treatments for conditions associated with excessive acetylcholinesterase activity (Sundberg et al., 1993).

Mechanism of Action

Target of Action

The primary target of this compound is Nicotinamide Phosphoribosyltransferase (NAMPT) . NAMPT is an enzyme that catalyzes the rate-limiting step of the NAD+ salvage pathway . NAD+ plays a pivotal role in many biological processes including metabolism and aging .

Mode of Action

The compound acts as a potent activator of NAMPT . It interacts with NAMPT, enhancing its activity and thereby increasing the production of NAD+. This results in the modulation of various biological processes that are dependent on NAD+ .

Biochemical Pathways

The activation of NAMPT affects the NAD+ salvage pathway, which is crucial for cellular energy metabolism . The increase in NAD+ levels can influence various downstream effects, such as enhancing cellular respiration and ATP production, and modulating sirtuin activity, which are NAD±dependent deacetylases involved in cellular stress response and aging .

Pharmacokinetics

The compound’s efficacy suggests that it has sufficient bioavailability to exert its effects on nampt .

Result of Action

The activation of NAMPT by the compound leads to an increase in NAD+ levels, which can have various molecular and cellular effects. These include enhanced energy metabolism, improved cellular stress response, and potential impacts on cellular aging processes .

properties

IUPAC Name |

2-morpholin-4-ylethyl N-[[5-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N5O3/c1-21-16(2-3-20-21)15-10-14(11-18-13-15)12-19-17(23)25-9-6-22-4-7-24-8-5-22/h2-3,10-11,13H,4-9,12H2,1H3,(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MISRAUIAGDGPAE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C2=CN=CC(=C2)CNC(=O)OCCN3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3,5-Dimethylphenyl)-7-[(3-methoxyphenyl)methyl]-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B2844177.png)

![(4-((5-Methylthiophen-2-yl)sulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2844180.png)

![(E)-3-(4-ethoxyphenyl)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)acrylonitrile](/img/structure/B2844182.png)

![2-{[3-(2-chlorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]thio}-N-(1-methyl-3-phenylpropyl)acetamide](/img/structure/B2844191.png)